molecular formula C13H20N4O3S B2933636 8-(2-Hydroxyethylsulfanyl)-3-methyl-7-pentylpurine-2,6-dione CAS No. 331841-60-2

8-(2-Hydroxyethylsulfanyl)-3-methyl-7-pentylpurine-2,6-dione

Cat. No.: B2933636
CAS No.: 331841-60-2
M. Wt: 312.39
InChI Key: FGROHULIKPBAOA-UHFFFAOYSA-N
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Description

8-(2-Hydroxyethylsulfanyl)-3-methyl-7-pentylpurine-2,6-dione is a complex organic compound with a unique structure that includes a purine core substituted with hydroxyethylsulfanyl, methyl, and pentyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Hydroxyethylsulfanyl)-3-methyl-7-pentylpurine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a hydroxyethylsulfanyl group. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

8-(2-Hydroxyethylsulfanyl)-3-methyl-7-pentylpurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the purine core or the hydroxyethylsulfanyl group.

    Substitution: Nucleophilic substitution reactions can occur at the purine core or the hydroxyethylsulfanyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the purine core .

Scientific Research Applications

8-(2-Hydroxyethylsulfanyl)-3-methyl-7-pentylpurine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(2-Hydroxyethylsulfanyl)-3-methyl-7-pentylpurine-2,6-dione involves its interaction with specific molecular targets. The hydroxyethylsulfanyl group can form hydrogen bonds with active sites of enzymes, while the purine core can interact with nucleotide-binding sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 8-(2-Hydroxyethylsulfanyl)-3-methyl-7-octylpurine-2,6-dione
  • 3-(2-Hydroxyethylsulfanyl)-1H-1,2,4-triazole
  • 8-(2-Methylprop-2-enylsulfanyl)quinoline

Uniqueness

8-(2-Hydroxyethylsulfanyl)-3-methyl-7-pentylpurine-2,6-dione is unique due to its specific substitution pattern on the purine core, which imparts distinct chemical and biological properties. The presence of the hydroxyethylsulfanyl group enhances its solubility and reactivity compared to similar compounds .

Properties

IUPAC Name

8-(2-hydroxyethylsulfanyl)-3-methyl-7-pentylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3S/c1-3-4-5-6-17-9-10(14-13(17)21-8-7-18)16(2)12(20)15-11(9)19/h18H,3-8H2,1-2H3,(H,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGROHULIKPBAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(N=C1SCCO)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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